Oct-7-yn-1-ylbenzene
Description
Oct-7-yn-1-ylbenzene is a benzene derivative featuring an oct-7-yn-1-yl substituent. Structurally, this consists of a benzene ring attached to an 8-carbon alkyne chain with the triple bond positioned at the 7th carbon (terminal alkyne). The compound’s unique electronic and steric properties arise from the electron-withdrawing nature of the sp-hybridized alkyne and the extended hydrophobic alkyl chain.
Key characteristics include:
- Solubility: The long alkyl chain enhances lipophilicity, reducing solubility in polar solvents.
- Reactivity: The terminal alkyne may participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a ligand in metal-catalyzed reactions.
Synthetic routes for such compounds often involve Sonogashira coupling or alkyne insertion strategies, as suggested by protocols involving alkynylamines ().
Properties
Molecular Formula |
C14H18 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
oct-7-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h1,7,9-10,12-13H,3-6,8,11H2 |
InChI Key |
NDUNUEBRUATAAG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oct-7-yn-1-ylbenzene typically involves the coupling of a benzene derivative with an alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide (such as bromobenzene) with an alkyne (such as oct-7-yne) in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Oct-7-yn-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products Formed:
Oxidation: Formation of oct-7-yn-1-one or oct-7-yn-1-al.
Reduction: Formation of oct-7-en-1-ylbenzene or octylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
Oct-7-yn-1-ylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: It can be used as a probe or ligand in biochemical studies to investigate interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of oct-7-yn-1-ylbenzene depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond. In electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature attracts electrophiles, leading to the formation of substituted products.
Comparison with Similar Compounds
Structural and Electronic Comparison
Table 1: Substituent Effects on Benzene Derivatives
Notes:
- EWD : Electron-withdrawing effect. Boiling points for this compound are estimated based on alkyl chain length.
- 7-Formylbenzonorbornadiene exhibits isomerization under acidic conditions (), whereas this compound’s alkyne group confers stability.
Stability and Isomerization
- 7-Substituted Benzonorbornadienes: Prone to isomerization under mild acidic conditions (e.g., 7-formyl derivatives form 3:2 cis/trans mixtures).
- This compound : The linear alkyne minimizes steric strain, preventing isomerization. Stability is comparable to phenylacetylene but superior to strained bicyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
